[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%
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Overview
Description
“[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%” is a compound with the empirical formula C28H36AuF6N2O4PS2 . It is also known as DavePhos AuNTf2 . The compound has a molecular weight of 870.66 . It is a solid substance and is used as a catalyst .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: FC(F)(F)S(=O)(=O)N([Au])S(=O)(=O)C(F)(F)F.CN©c1ccccc1-c2ccccc2P(C3CCCCC3)C4CCCCC4 .Physical And Chemical Properties Analysis
This compound is a solid and is suitable for gold core reactions . It has a melting point of 135-178 °C (dec.) .Scientific Research Applications
Catalytic Applications
- Gold-catalyzed cyclizations with ortho,ortho'-substituted monophosphines, similar in structure to the compound , have been shown to efficiently catalyze intramolecular cycloisomerizations. These reactions afford phenols, 3-acylindenes, and methylene-oxazolines. This highlights the potential of gold(I) complexes in catalysis, particularly for organic synthesis transformations (Hashmi et al., 2011).
Synthesis and Structural Analysis
- The synthesis and characterization of mono N,C,N-pincer complexes of titanium, vanadium, and niobium have been explored. This involves transmetallation processes that might be similar to those applicable to the compound of interest. Such studies contribute to understanding the structure and catalytic activity of transition metal pincer complexes in olefin polymerization (Chuchuryukin et al., 2011).
Novel Binding Modes
- Research into novel binding modes and hemilability of atropisomeric phosphino-amino palladium complexes showcases the versatility and dynamic behavior of metal complexes involving dicyclohexylphosphino and dimethylamino biphenyl ligands. These findings provide insights into the structural characteristics and reactivity of such complexes, which could be relevant for understanding the properties and applications of the compound (Faller & Sarantopoulos, 2004).
Steric and Electronic Properties
- The study of steric and electronic parameters characterizing bulky and electron-rich dialkylbiarylphosphines, including dicyclohexylphosphino biphenyls, provides valuable information on the ligand's donor properties and its impact on metal complexation. This research is crucial for designing catalysts with optimized activity and selectivity (Diebolt et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various organic synthesis reactions .
Mode of Action
This compound acts as a ligand, forming complexes with transition metals. These complexes are then used as catalysts in various organic synthesis reactions, including C-C, C-N, and C-O coupling reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in facilitating various organic synthesis reactions .
Pharmacokinetics
It is known that the compound is insoluble in water .
Result of Action
The result of the compound’s action is the facilitation of various organic synthesis reactions. For example, it is used as a ligand in palladium-catalyzed Suzuki aryl-aryl coupling reactions leading to the formation of benzodioxepines .
Action Environment
The compound is sensitive to air and should be stored in a dark place, sealed in dry, at room temperature . Environmental factors such as temperature, humidity, and light exposure can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMUXLGTNIZZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36AuF6N2O4PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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